rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans
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Overview
Description
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, with a methanol group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans typically involves the trifluoromethylation of cyclobutyl intermediates. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods utilize advanced catalytic systems and optimized reaction conditions to ensure efficient production. The use of high-throughput screening and automation can further streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclobutyl derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated cyclobutyl derivatives, which can be further functionalized for various applications.
Scientific Research Applications
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with enzymes and receptors more effectively. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and reactivity.
α-Trifluoromethylstyrenes: These compounds have a similar trifluoromethyl group but are based on a styrene backbone.
Uniqueness
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other trifluoromethylated compounds may not be suitable.
Properties
CAS No. |
2741767-93-9 |
---|---|
Molecular Formula |
C6H9F3O |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
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